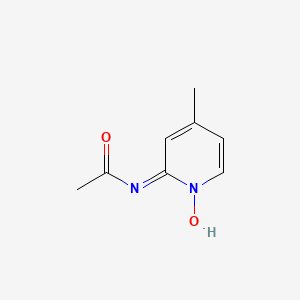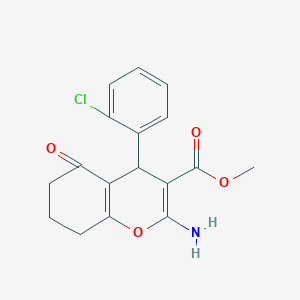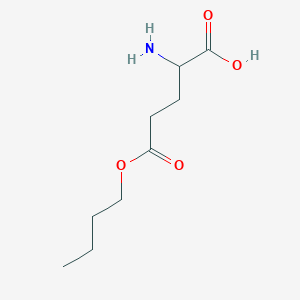![molecular formula C14H20N2O2S B11998922 ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)
ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER is a complex organic compound with the molecular formula C14H20N2O2S. This compound is known for its unique structure, which includes a benzo[b]thiophene core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[b]thiophene derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER can be compared with other benzo[b]thiophene derivatives, such as:
2-(METHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, leading to different chemical and biological properties.
2-(ETHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER:
2-(DIMETHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID: This compound lacks the methyleneamino group, which can significantly impact its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C14H20N2O2S |
|---|---|
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-18-14(17)12-10-7-5-6-8-11(10)19-13(12)15-9-16(2)3/h9H,4-8H2,1-3H3/b15-9+ |
Clé InChI |
YHXXZSDRXUFHBI-OQLLNIDSSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/N(C)C |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)


![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)


![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)



